2-Chloro-7-methoxyquinoline
Overview
Description
2-Chloro-7-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the second position and a methoxy group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxyquinoline typically involves the Vilsmeier-Haack reaction. This method uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents to form the formylating agent. The reaction proceeds with the acetanilide derivative to yield the desired quinoline compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or iodine (I2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids or quinazolinones.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
2-Chloro-7-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxyquinoline involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it has been shown to induce cell cycle arrest and upregulate cell cycle-regulating proteins in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline
- 7-Methoxyquinoline
- 2-Chloro-3-formylquinoline
- 2-Chloro-6-methoxyquinoline
Uniqueness
2-Chloro-7-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
2-chloro-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOARXBSDMBUBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497229 | |
Record name | 2-Chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49609-15-6 | |
Record name | 2-Chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-7-methoxyquinoline in the synthesis of thiazolidinone derivatives and why is this significant?
A: this compound acts as a crucial starting material in the synthesis of thiazolidinone derivatives. [, ] Researchers use it to build complex molecules by attaching it to other chemical entities. Specifically, it reacts with 3-amino-4-(substituted phenyldiazenyl)phenols to form Schiff bases. These Schiff bases then undergo cyclization with thiolactic acid to yield the desired 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)]-3-[3''-hydroxy-6''-(substitutedphenyldiazenyl)phenyl]-5-methyl-1,3-thiazolidin-4-one derivatives. []
Q2: How do conventional and microwave-assisted synthesis methods compare when using this compound as a starting material?
A: The research on thiazolidinone synthesis using this compound explores both conventional and microwave-assisted methods. [] While both approaches successfully yield the target compounds, microwave irradiation offers significant advantages. The study demonstrates that microwave synthesis drastically reduces reaction times, often from hours to minutes, while also improving yields compared to conventional heating. [] This highlights the potential of microwave-assisted synthesis as a greener and more efficient approach in medicinal chemistry, particularly when using this compound as a building block.
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